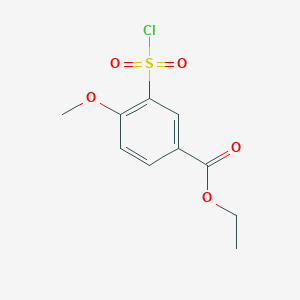

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate

Übersicht

Beschreibung

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, also known as chlorosulfonyl-4-methoxybenzoic acid ethyl ester, is an organic compound that is widely used in scientific research as a reagent in organic synthesis. It is a colorless solid that is soluble in organic solvents and has a melting point of about 125°C. Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate is a useful reagent for the synthesis of a variety of compounds and is also used in the development of pharmaceuticals, agrochemicals, and other compounds.

Wissenschaftliche Forschungsanwendungen

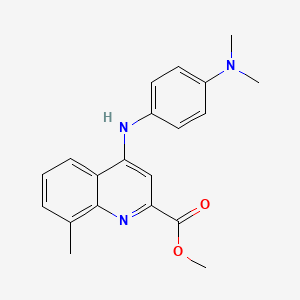

Synthesis of Sildenafil and Analogues

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate: is a key intermediate in the synthesis of sildenafil, a medication used to treat erectile dysfunction and pulmonary arterial hypertension . The compound undergoes a series of reactions, including chlorosulfonation, to form sildenafil citrate, which has improved solubility and bioavailability .

Development of Phosphodiesterase Inhibitors

This compound is utilized in the development of phosphodiesterase (PDE) inhibitors. PDEs play a crucial role in cellular signaling, and inhibitors like sildenafil affect the concentration of cyclic guanosine monophosphate (cGMP), which is involved in vasodilation and erectile function .

Genotoxicity Studies

In pharmaceutical research, Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate is used to study potential genotoxic impurities in drug substances. Its derivatives are monitored to ensure they are within acceptable limits, as per the International Council for Harmonisation (ICH) guidelines .

Chemical Engineering Research

The compound’s role in synthetic chemistry extends to chemical engineering, where it’s studied for its reaction kinetics and process optimization to enhance the yield and quality of end products in industrial-scale syntheses .

Analytical Chemistry Applications

In analytical chemistry, derivatives of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate are used as standards and reagents in chromatography and spectroscopy to identify and quantify pharmaceutical compounds .

Formulation Studies

Researchers use this compound in formulation studies to create various dosage forms of sildenafil, exploring different routes of administration and assessing their pharmacokinetic profiles .

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 3-chlorosulfonyl-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO5S/c1-3-16-10(12)7-4-5-8(15-2)9(6-7)17(11,13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXGNRJELOOOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(5-Azaspiro[3.4]octane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2973087.png)

![2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine](/img/structure/B2973089.png)

![N-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2973090.png)

![3-{2-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2973099.png)

![2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2973101.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2973102.png)

![[1-(Methoxymethyl)cyclohexyl]methanamine](/img/structure/B2973103.png)